molecular formula C13H17ClN2O4 B2398222 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea CAS No. 775314-80-2

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea

Cat. No. B2398222
CAS RN: 775314-80-2
M. Wt: 300.74
InChI Key: LSNGBGFTCCEKRL-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea, also known as CDPU, is a synthetic compound that has been used in scientific research for many years. It is a member of the urea family of compounds and is used as a reagent in various biochemical and physiological experiments. CDPU has a wide range of applications in the laboratory, including the synthesis of other compounds, the study of biochemical and physiological processes, and the study of drug efficacy and toxicity.

Scientific Research Applications

Photodegradation and Hydrolysis Studies

Studies on substituted ureas, such as monolinuron and linuron, have shown that these compounds do not hydrolyze at various pH levels and have a slow rate of photodegradation. This suggests potential environmental persistence and stability under certain conditions, which might be relevant for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Gatidou & Iatrou, 2011).

Degradation in Soil

Research on maloran, a related compound, indicates that substituted urea herbicides degrade in soil primarily through microbial action. This finding could be applicable to understanding the environmental fate of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Katz & Strusz, 1968).

Synthesis and Chemical Properties

Studies have focused on synthesizing various derivatives of substituted phenylureas, including those related to 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea. These syntheses explore the chemical properties and potential applications of these compounds (Gardner, Moir, & Purves, 1948).

Antimicrobial Degradation

The degradation of antimicrobials like triclosan and triclocarban, which share structural similarities with substituted ureas, has been studied. This research could provide insights into the reactivity and breakdown pathways of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Sirés et al., 2007).

Interaction with Biological Molecules

Research has explored the interaction of certain urea compounds with biological molecules, such as tubulin, which is crucial for understanding the potential biomedical applications of these compounds. This could be relevant for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea in terms of its potential biological interactions (Fortin et al., 2011).

Translation Inhibition in Cancer Research

Some N,N'-diarylureas have been identified as inhibitors of cancer cell proliferation, suggesting a potential research avenue for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea in oncological applications (Denoyelle et al., 2012).

properties

IUPAC Name

2-chloro-N-[(3,4-diethoxyphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-3-19-10-6-5-9(7-11(10)20-4-2)15-13(18)16-12(17)8-14/h5-7H,3-4,8H2,1-2H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNGBGFTCCEKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea

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